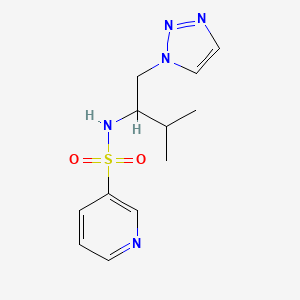

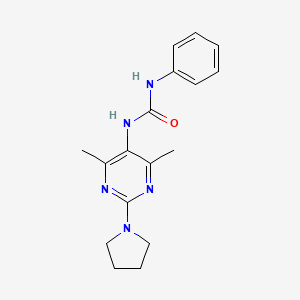

N-(3-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as MBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. In

Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole and sulfonamide moieties are integral to numerous pharmaceutically active molecules. Research has focused on synthesizing metal complexes of benzimidazole-derived sulfonamides to investigate their antimicrobial properties. For example, the coordination of these compounds with divalent transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has yielded complexes showing potential antimicrobial activity against a range of bacterial and fungal strains. Notably, a cobalt(II) complex demonstrated significant antibacterial properties, highlighting the potential of these compounds in antimicrobial applications (Ashraf et al., 2016).

Anticancer and Antioxidant Properties

Another area of interest is the investigation into the anticancer and antioxidant properties of benzimidazole-sulfonamide derivatives. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in preventing tissue damage in various organs and displaying modest inhibition of HCV NS5B RdRp activity, suggesting a potential therapeutic application in treating various diseases (Küçükgüzel et al., 2013).

Environmental Degradation of Sulfonamides

Research on the environmental impact of sulfonamide antibiotics, which are structurally related to benzimidazole sulfonamides, has revealed insights into their degradation processes. Studies have identified metabolites formed during the degradation of sulfamethoxazole by Microbacterium sp., highlighting an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This research is crucial for understanding the environmental fate of sulfonamide antibiotics and designing strategies to mitigate their persistence in the environment (Ricken et al., 2013).

Chemical Synthesis and Characterization

On the synthetic chemistry front, the compound and its derivatives have been explored for novel synthesis methods and catalytic applications. For example, palladium-catalyzed intramolecular sulfonamidation/oxidation of imines has been used to access multifunctional benzimidazoles, demonstrating the versatility and potential of these compounds in synthetic chemistry and material science applications (Fu et al., 2011).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKIBXARSSWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid](/img/structure/B2689521.png)

![5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile](/img/structure/B2689525.png)

![ethyl 6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689526.png)

![3-Methoxy-N-methyl-N-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2689528.png)

![5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2689532.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2689535.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2689538.png)